Cas no 35337-98-5 (Monocrotaline N-oxide)

Monocrotaline N-oxide 化学的及び物理的性質

名前と識別子

-

- Monocrotaline N-Oxide

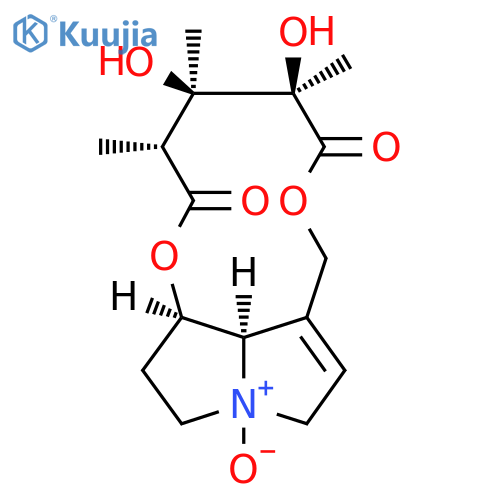

- 4,5-dihydroxy-3,4,5-trimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione 11-oxide

- NSC108378

- Monocrotaline-N-oxide

- Monocrotaline, N-oxide

- NCI60_000196

- 4,5-dihydroxy-3,4,5-tr

- NS00100960

- 4,5-dihydroxy-3,4,5-trimethyl-2,6-dioxo-3,4,5,6,8,8a1,10,12,13,13a-decahydro-2H,11H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine 11-oxide

- 5,6-dihydroxy-4,5,6-trimethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione

- CHEMBL1992623

- 35337-98-5

- 1ST14174

- NSC-108378

- DA-59462

- 5,6-DIHYDROXY-4,5,6-TRIMETHYL-3,7-DIOXO-2,8-DIOXA-13-AZATRICYCLO[8.5.1.0(1)(3),(1)?]HEXADEC-10-EN-13-IUM-13-OLATE

- AKOS040744292

- (13R,14R)-14,19-Dihydro-12,13-dihydroxy-20-norcrotalanan-11,15-dione 4-oxide

- Monocrotaline N-oxide

-

- インチ: 1S/C16H23NO7/c1-9-13(18)24-11-5-7-17(22)6-4-10(12(11)17)8-23-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3

- InChIKey: LHVAZUAALQTANZ-UHFFFAOYSA-N

- ほほえんだ: O1C(C([H])(C([H])([H])[H])C(C([H])([H])[H])(C(C([H])([H])[H])(C(=O)OC([H])([H])C2=C([H])C([H])([H])[N+]3(C([H])([H])C([H])([H])C1([H])C32[H])[O-])O[H])O[H])=O

計算された属性

- せいみつぶんしりょう: 341.147452g/mol

- ひょうめんでんか: 0

- XLogP3: -1.3

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 回転可能化学結合数: 0

- どういたいしつりょう: 341.147452g/mol

- 単一同位体質量: 341.147452g/mol

- 水素結合トポロジー分子極性表面積: 111Ų

- 重原子数: 24

- 複雑さ: 620

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 6

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 341.36

じっけんとくせい

- 色と性状: Powder

- PSA: 116.12

Monocrotaline N-oxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57536-1mg |

Monocrotaline N-Oxide |

35337-98-5 | 98% | 1mg |

¥0.00 | 2023-09-07 | |

| ChemScence | CS-0100246-10mg |

Monocrotaline N-Oxide |

35337-98-5 | 10mg |

$457.0 | 2022-04-27 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP4091-10mg |

Monocrotaline N-Oxide |

35337-98-5 | 98% | 10mg |

$150 | 2023-09-20 | |

| Chengdu Biopurify Phytochemicals Ltd | BP4091-10mg |

Monocrotaline N-Oxide |

35337-98-5 | 98% | 10mg |

$150 | 2023-09-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP4091-100mg |

Monocrotaline N-Oxide |

35337-98-5 | 98% | 100mg |

$850 | 2023-09-19 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-484410-5mg |

Monocrotaline N-Oxide, |

35337-98-5 | 5mg |

¥2294.00 | 2023-09-05 | ||

| PhytoLab | 82629-50mg |

Monocrotaline N-oxide |

35337-98-5 | ≥ 98.0 % | 50mg |

€1332 | 2023-10-25 | |

| Aaron | AR00C9YX-10mg |

(13R,14R)-14,19-Dihydro-12,13-dihydroxy-20-norcrotalanan-11,15-dione 4-oxide |

35337-98-5 | 95% | 10mg |

$589.00 | 2025-01-24 | |

| TargetMol Chemicals | T19433-5 mg |

Monocrotaline N-Oxide |

35337-98-5 | 98.31% | 5mg |

¥ 2,660 | 2023-07-10 | |

| TargetMol Chemicals | T19433-5mg |

Monocrotaline N-Oxide |

35337-98-5 | 98.31% | 5mg |

¥ 1820 | 2024-07-19 |

Monocrotaline N-oxide 関連文献

-

1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

Monocrotaline N-oxideに関する追加情報

Comprehensive Analysis of Monocrotaline N-oxide (CAS No. 35337-98-5): Properties, Applications, and Research Insights

Monocrotaline N-oxide (CAS No. 35337-98-5) is a naturally occurring pyrrolizidine alkaloid derivative, widely studied for its unique biochemical properties and potential applications in pharmacological research. This compound, derived from the oxidation of monocrotaline, has garnered significant attention due to its role in metabolic pathways and interactions with biological systems. Researchers and industry professionals frequently search for terms like "Monocrotaline N-oxide solubility," "35337-98-5 synthesis," and "pyrrolizidine alkaloid toxicity," reflecting growing interest in its molecular behavior and safety profiles.

The structural uniqueness of Monocrotaline N-oxide lies in its N-oxide functional group, which enhances its polarity and solubility in aqueous environments compared to its parent compound. This characteristic makes it a subject of interest in drug metabolism studies, particularly in exploring xenobiotic detoxification mechanisms. Recent publications highlight its relevance in hepatotoxicity research, where scientists investigate its metabolic activation and cellular effects. Keywords such as "N-oxide metabolites" and "biotransformation pathways" are increasingly associated with this compound in academic literature.

From an analytical perspective, CAS No. 35337-98-5 is often referenced in chromatography and mass spectrometry protocols. Laboratories utilize advanced techniques like LC-MS/MS to quantify Monocrotaline N-oxide in complex matrices, addressing queries like "how to detect pyrrolizidine alkaloids" or "analytical standards for plant toxins." The compound's stability under varying pH conditions is another area of exploration, with studies focusing on its degradation kinetics in environmental and biological samples.

In the context of natural product chemistry, Monocrotaline N-oxide serves as a model compound for understanding the ecological roles of pyrrolizidine alkaloids in plant defense mechanisms. Searches related to "plant secondary metabolites" and "ecological biochemistry" often intersect with discussions about this molecule. Its presence in certain medicinal plants has also spurred debates about the balance between therapeutic potential and toxicity, aligning with public interest in "herbal medicine safety" and "natural toxin regulation."

Ongoing research into CAS 35337-98-5 explores its potential as a biomarker for specific biological exposures. The compound's detectability in urine and blood samples makes it valuable for exposure assessment studies, particularly in veterinary and environmental health contexts. Queries like "biomonitoring of alkaloids" and "risk assessment of plant toxins" frequently appear in interdisciplinary discussions linking this compound to public health frameworks.

The synthesis and purification of Monocrotaline N-oxide remain technical challenges that inspire methodological innovations. Recent patents describe improved isolation techniques from plant sources, responding to industry demands for "high-purity alkaloid standards." Meanwhile, computational chemists investigate its molecular interactions through in silico modeling, addressing search trends like "molecular docking with pyrrolizidines" and "alkaloid-protein binding predictions."

Quality control protocols for 35337-98-5 emphasize the importance of reference material characterization, with regulatory bodies establishing guidelines for its handling in research settings. Discussions about "analytical method validation" and "certified reference materials" frequently reference this compound as a case study in natural product analysis. These developments align with broader movements toward standardization in phytochemical research.

Emerging applications of Monocrotaline N-oxide in enzyme inhibition studies have expanded its relevance beyond traditional toxicity research. Investigations into its effects on cytochrome P450 enzymes address popular queries about "drug-herb interactions" and "metabolic enzyme modulation." This dual nature—as both a subject of safety concerns and a tool for mechanistic studies—makes it a fascinating compound for multidisciplinary research teams.

Environmental scientists monitor CAS 35337-98-5 as part of ecotoxicological assessments, particularly in habitats where pyrrolizidine-containing plants proliferate. Search terms like "soil persistence of alkaloids" and "aquatic toxicity of plant metabolites" reflect this ecological dimension. The compound's behavior in different ecosystems contributes to understanding natural toxin cycling in the environment.

As analytical technologies advance, detection limits for Monocrotaline N-oxide continue to decrease, enabling more precise studies of its distribution and effects. This progress responds to the scientific community's need for "trace-level alkaloid analysis" and "ultra-sensitive detection methods." The integration of high-resolution mass spectrometry with advanced sampling techniques has particularly revolutionized this field in recent years.

In conclusion, Monocrotaline N-oxide (CAS No. 35337-98-5) represents a compelling intersection of natural product chemistry, analytical science, and biological research. Its multifaceted applications—from biochemical tool to environmental marker—ensure its continued relevance in scientific discourse. Future research directions will likely explore its interactions at molecular levels while addressing practical challenges in detection and safety assessment, maintaining its status as a compound of significant academic and applied interest.

35337-98-5 (Monocrotaline N-oxide) 関連製品

- 38710-26-8(Seneciphylline N-oxide)

- 73544-48-6(Butanoic acid,2,3-dihydroxy-2-(1-methylethyl)-,[(1R,7aR)-1-(acetyloxy)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester,(2S,3S)-)

- 6209-65-0(Heliotrine N-Oxide)

- 23506-96-9(2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione,5-ethyl-4,5,8,10,12,13,13a,13b-octahydro-4,5-dihydroxy-3-(1-methylethyl)-,(3R,4R,5R,13aR,13bR)- (9CI))

- 74243-01-9(7-Acetylintermedine)

- 15503-86-3(Retrorsine N-Oxide)

- 127-30-0(Lasiocarpine N-Oxide)

- 13268-67-2(Senecionine N-oxide)

- 20267-93-0(Echinatine Oxide)

- 315-22-0(Monocrotaline)